molecular formula C14H20O2 B8321245 Ethyl 5-phenyl-3-methylpentanoate

Ethyl 5-phenyl-3-methylpentanoate

Cat. No. B8321245
M. Wt: 220.31 g/mol
InChI Key: CFNAWDIBNOXCTQ-UHFFFAOYSA-N
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Patent
US06369110B1

Procedure details

(1.00 g, 4.58 mmol) obtained in the above item (a) was dissolved in ethyl acetate (10 ml), and the resulting solution was subjected to hydrogen catalytic reduction by using 10% palladium-carbon (0.2 g) as a catalyst. The catalyst was filtered off and the filtrate was concentrated under reduced pressure. The resulting residue was purified by a silica gel column chromatography (eluent: ethyl acetate/n-hexane=1/30) to obtain 0.82 g of ethyl 5-phenyl-3-methylpentanoate.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
palladium-carbon
Quantity
0.2 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][C:9]([CH3:16])=[CH:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H][H]>C(OCC)(=O)C.[C].[Pd]>[C:1]1([CH2:7][CH2:8][CH:9]([CH3:16])[CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CCC(=CC(=O)OCC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
palladium-carbon
Quantity
0.2 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by a silica gel column chromatography (eluent: ethyl acetate/n-hexane=1/30)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC(CC(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.82 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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